molecular formula C16H17NO4S B8438068 1-(4-Benzyloxy-3-methanesulphonamidophenyl)ethanone CAS No. 14347-08-1

1-(4-Benzyloxy-3-methanesulphonamidophenyl)ethanone

Cat. No. B8438068
CAS RN: 14347-08-1
M. Wt: 319.4 g/mol
InChI Key: LVZYLKCBQBQPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzyloxy-3-methanesulphonamidophenyl)ethanone is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Benzyloxy-3-methanesulphonamidophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzyloxy-3-methanesulphonamidophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14347-08-1

Product Name

1-(4-Benzyloxy-3-methanesulphonamidophenyl)ethanone

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(5-acetyl-2-phenylmethoxyphenyl)methanesulfonamide

InChI

InChI=1S/C16H17NO4S/c1-12(18)14-8-9-16(15(10-14)17-22(2,19)20)21-11-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3

InChI Key

LVZYLKCBQBQPSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mechanically stirred 16° C. pyridine (270 mL) solution of 1-[4-phenylmethoxy-3-aminophenyl]ethanone (57.4 g, 238 mmol) under N2, was added methanesulfonyl chloride (18.6 mL, 240 mmol). After 39 minutes, the completed reaction was quenched with 1.8 L H2O and the resulting suspension stirred for ~2 hours before filtration. The collected solids were washed with H2O (2×250 mL=500 mL) and partially air dried. These solids were dissolved in CHCl3 (450 mL), the aqueous phase removed and heptane (475 mL) added with stirring. The resulting fine suspension was filtered after ~15 minutes, washed with hexane and dried in vacuo at 55° C. to give 59 g (78%) of the title compound.
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57.4 g
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18.6 mL
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270 mL
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Yield
78%

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